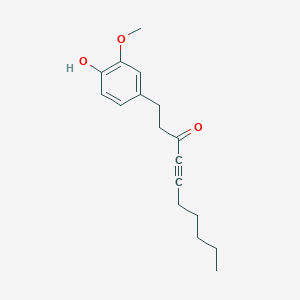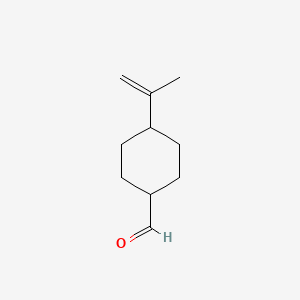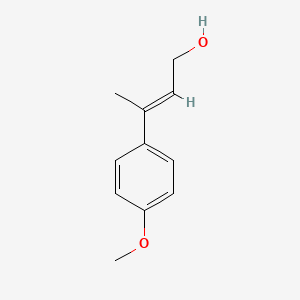
(E)-3-(4-methoxyphenyl)but-2-en-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(4-methoxyphenyl)but-2-en-1-ol is an organic compound that belongs to the class of allylic alcohols. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a butenol structure. The (E)-configuration indicates that the substituents on the double bond are on opposite sides, contributing to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-methoxyphenyl)but-2-en-1-ol can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with an appropriate allylic alcohol under basic conditions. The reaction typically proceeds via a Wittig reaction or a Horner-Wadsworth-Emmons reaction, which are well-known methods for forming carbon-carbon double bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and temperature control are critical factors in the industrial synthesis process.
化学反应分析
Types of Reactions
(E)-3-(4-methoxyphenyl)but-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) can be used for substitution reactions.
Major Products Formed
Oxidation: 4-methoxybenzaldehyde or 4-methoxyacetophenone.
Reduction: 3-(4-methoxyphenyl)butan-1-ol.
Substitution: Various substituted phenylbutenols depending on the nucleophile used.
科学研究应用
(E)-3-(4-methoxyphenyl)but-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism by which (E)-3-(4-methoxyphenyl)but-2-en-1-ol exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to specific biological responses. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
(E)-3-(4-hydroxyphenyl)but-2-en-1-ol: Similar structure but with a hydroxyl group instead of a methoxy group.
(E)-3-(4-methylphenyl)but-2-en-1-ol: Similar structure but with a methyl group instead of a methoxy group.
(E)-3-(4-ethoxyphenyl)but-2-en-1-ol: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
(E)-3-(4-methoxyphenyl)but-2-en-1-ol is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This functional group can enhance the compound’s solubility in organic solvents and affect its biological activity.
属性
分子式 |
C11H14O2 |
|---|---|
分子量 |
178.23 g/mol |
IUPAC 名称 |
(E)-3-(4-methoxyphenyl)but-2-en-1-ol |
InChI |
InChI=1S/C11H14O2/c1-9(7-8-12)10-3-5-11(13-2)6-4-10/h3-7,12H,8H2,1-2H3/b9-7+ |
InChI 键 |
KHEBOMHTHUMHCP-VQHVLOKHSA-N |
手性 SMILES |
C/C(=C\CO)/C1=CC=C(C=C1)OC |
规范 SMILES |
CC(=CCO)C1=CC=C(C=C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


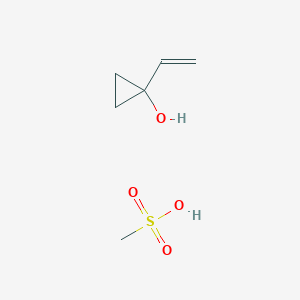
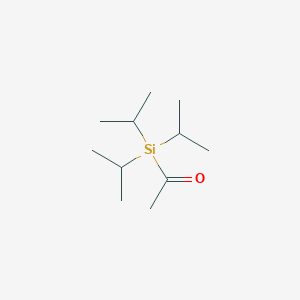
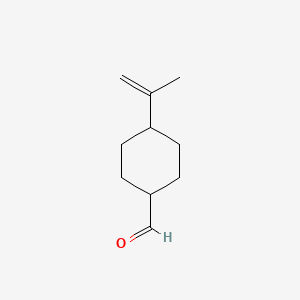
![1-Cyclopentene-1-carboxylic acid, 2-[(2-phenylethyl)amino]-, ethyl ester](/img/structure/B14281578.png)
![Bis[(benzyloxy)methyl] naphthalene-2,6-dicarboxylate](/img/structure/B14281582.png)
![[(1S,2R,3R)-3-(2-amino-6-iodopurin-9-yl)-2-(benzoyloxymethyl)cyclobutyl]methyl benzoate](/img/structure/B14281584.png)
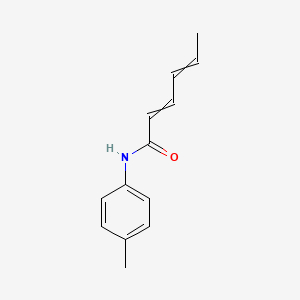
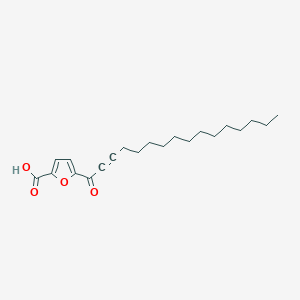
![1,3-Dinitro-5-{[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]methyl}benzene](/img/structure/B14281606.png)
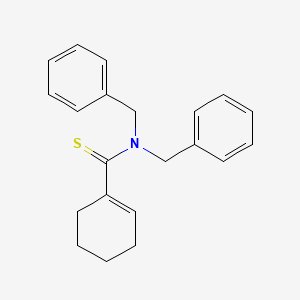
![N'-hydroxy-1-azabicyclo[2.2.2]octane-3-carboximidamide](/img/structure/B14281626.png)
![2,3,5,6-Tetrachloro-4-[(furan-2-yl)methoxy]phenol](/img/structure/B14281629.png)
